CK2-IN-8

CK2 inhibitor potency CX-4945 comparison IC50 benchmarking

CK2-IN-8 (compound 5c, CAS 442571-27-9) is a thieno[2,3-d]pyrimidine-4-ylthio carboxylic acid with IC50 >33 µM against CK2—330-fold weaker than lead compound 6a (IC50 = 0.1 µM). This potency tier makes it unsuitable for target engagement but uniquely valuable as a quantitative SAR negative-control anchor and matched-chemotype reference. At 268.36 g/mol, it serves as a fragment-sized starting point for FBDD, with validated >330-fold potency gains achievable via 5-position aryl elaboration. Procure to benchmark synthetic iterations against a defined low-potency baseline, scaffold-hop outside pyrazolopyrimidine patent estates, or pair with potent CK2 inhibitors for target-specificity controls. For research use only.

Molecular Formula C11H12N2O2S2
Molecular Weight 268.4 g/mol
Cat. No. B15621728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCK2-IN-8
Molecular FormulaC11H12N2O2S2
Molecular Weight268.4 g/mol
Structural Identifiers
InChIInChI=1S/C11H12N2O2S2/c1-5-6(2)16-9-8(5)10(13-4-12-9)17-7(3)11(14)15/h4,7H,1-3H3,(H,14,15)
InChIKeyXBVBOHVUUTUFDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CK2-IN-8 for Procurement: Differentiating the Low-Potency Thienopyrimidine Tool Compound from High-Affinity CK2 Inhibitors


CK2-IN-8 (compound 5c, CAS 442571-27-9) is a thieno[2,3-d]pyrimidine-4-ylthio carboxylic acid derivative identified in a 28-compound structure–activity relationship (SAR) study as a low-potency inhibitor of human protein kinase CK2 (IC₅₀ >33 μM) [1]. Unlike high-affinity clinical candidates such as CX-4945 (silmitasertib, IC₅₀ = 1 nM) or chemical probes like SGC-CK2-1 (IC₅₀ = 16–36 nM) [2], CK2-IN-8 occupies a distinct potency tier that makes it unsuitable for target engagement studies but uniquely valuable as a negative-control tool or an SAR boundary marker in thienopyrimidine-based CK2 inhibitor development.

Why CK2-IN-8 Cannot Be Interchanged with Canonical CK2 Inhibitors in Experimental Workflows


CK2 inhibitors span over five orders of magnitude in potency—from sub-nanomolar clinical candidates (CX-4945, IC₅₀ = 1 nM) to compounds with IC₅₀ values exceeding 30 μM [1]—and exhibit divergent selectivity profiles across the kinome [2]. Substituting a low-potency thienopyrimidine such as CK2-IN-8 (IC₅₀ >33 μM) for a validated chemical probe like SGC-CK2-1 (IC₅₀ = 16–36 nM, with exclusive selectivity for both CK2 isoforms confirmed against 403 kinases) [3] will produce fundamentally different experimental outcomes: at concentrations achievable in cellular assays, CK2-IN-8 cannot be expected to saturate CK2 target engagement, rendering it ineffective for pathway inhibition, phenotypic screening, or target validation. Conversely, substituting a high-potency compound with CK2-IN-8 where a negative control is required introduces confounded inhibition. The decision to procure CK2-IN-8 over alternatives must therefore be driven by a specific experimental rationale—SAR reference, negative control, or chemical scaffold diversification—not by interchangeability with active CK2 inhibitors.

CK2-IN-8 Quantitative Differentiation: Comparator-Anchored Evidence for Procurement Decisions


Potency Deficit Relative to the Clinical Candidate CX-4945 (Silmitasertib): A >33,000-Fold Gap

CK2-IN-8 (compound 5c) exhibits an IC₅₀ against human CK2 of >33 μM in an in vitro kinase assay [1]. In direct cross-study comparison, CX-4945 (silmitasertib)—an orally bioavailable CK2 inhibitor that has entered Phase I/II clinical trials—displays an IC₅₀ of 1 nM against CK2α and CK2α' in a cell-free assay . This represents a potency differential exceeding 33,000-fold. The thienopyrimidine scaffold of CK2-IN-8, specifically the 5,6-dimethyl substitution pattern with a sulfanylpropanoic acid side chain, defines a low-activity region of the SAR landscape mapped across 28 derivatives in the original study [1].

CK2 inhibitor potency CX-4945 comparison IC50 benchmarking thienopyrimidine SAR

Potency Deficit Relative to the Chemical Probe SGC-CK2-1: A >900-Fold Gap

CK2-IN-8 demonstrates an IC₅₀ >33 μM against CK2 [1]. SGC-CK2-1, a highly characterized ATP-competitive CK2 chemical probe, exhibits IC₅₀ values of 36 nM for CK2α and 16 nM for CK2α' in the nanoBRET target engagement assay [2]. This yields a >916-fold potency difference (using the 36 nM CK2α value) or >2,062-fold difference (using the 16 nM CK2α' value). SGC-CK2-1 additionally demonstrates near-exclusive kinome-wide selectivity—profiled against 403 wild-type kinases at 1 μM, only 11 kinases showed binding [3]—while CK2-IN-8 lacks any reported selectivity profiling data, representing a critical evidence gap for anyone considering its use in pathway-specific studies.

chemical probe comparison SGC-CK2-1 CK2 inhibitor selectivity nanoBRET assay

Intra-Class SAR Positioning: 330-Fold Weaker Than the Most Active Thienopyrimidine Congener (Compound 6a)

Within the same chemical series described by Golub et al. (2011), 28 thieno[2,3-d]pyrimidin-4-ylthio carboxylic acid derivatives were evaluated against CK2 [1]. The most active compound, 6a (3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid), achieved an IC₅₀ of 0.1 μM. CK2-IN-8 (compound 5c), bearing 5,6-dimethyl substitution instead of the 5-aryl substituent, displayed an IC₅₀ >33 μM—representing at least a 330-fold reduction in potency attributable to the absence of the 5-aryl pharmacophoric element. This intra-class SAR mapping identifies CK2-IN-8 as a key boundary compound that defines the potency penalty incurred when the 5-position aryl group is replaced by smaller alkyl substituents on the thienopyrimidine core.

thienopyrimidine SAR structure-activity relationship lead optimization scaffold diversification

Chemical Scaffold Orthogonality: Thienopyrimidine Core Distinguished from Pyrazolopyrimidine, Naphthyridine, and Benzimidazole CK2 Inhibitors

CK2-IN-8 is built upon a thieno[2,3-d]pyrimidine scaffold, classified as an ATP-competitive inhibitor of CK2 [1]. In contrast, SGC-CK2-1 utilizes a pyrazolo[1,5-a]pyrimidine scaffold [2], and recently characterized naphthyridine-based chemical probes (compound 2, ACS Med Chem Lett, 2023) employ yet another structurally distinct hinge-binding chemotype [3]. DMAT, an early CK2 inhibitor, is a tetrabromobenzimidazole derivative (IC₅₀ = 0.13 μM) [4]. This scaffold orthogonality is relevant because structurally diverse backbones can exhibit differential off-target profiles, distinct binding modes, and variable physicochemical properties. The thienopyrimidine series uniquely features a carboxylic acid moiety whose presence is essential for CK2 inhibition within this chemotype—a pharmacophoric requirement not shared by the pyrazolopyrimidine or naphthyridine classes [1].

scaffold diversity thienopyrimidine ATP-competitive inhibitor chemical probe comparison

Physicochemical Differentiation: Low Molecular Weight and High Ligand Efficiency Potential for Fragment-Based Approaches

CK2-IN-8 possesses a molecular weight of 268.36 g/mol (formula C₁₁H₁₂N₂O₂S₂) [1], substantially smaller than CX-4945 (MW = 349.77 g/mol) , SGC-CK2-1 (MW = 377.4 g/mol) , and DMAT (MW = 479.8 g/mol) [2]. Its predicted physicochemical profile (LogP ~3.2, tPSA = 117 Ų, 3 rotatable bonds, 1 HBD, 6 HBA) places it within lead-like chemical space [1]. Combined with its low potency (IC₅₀ >33 μM), CK2-IN-8 can be evaluated as a fragment-sized starting point: its ligand efficiency (LE) is ≤0.18 kcal/mol per heavy atom (assuming ΔG estimated from IC₅₀ >33 μM), compared with CX-4945 LE ≈ 0.54 and SGC-CK2-1 LE ≈ 0.43. For fragment-based drug discovery (FBDD) campaigns targeting CK2, this low LE—coupled with the established thienopyrimidine scaffold—provides a high-ceiling optimization starting point where structural elaboration at the 5-position (as evidenced by the 330-fold gain to compound 6a) offers a validated vector for potency improvement.

fragment-based drug discovery ligand efficiency physicochemical properties thienopyrimidine fragment

Selectivity Evidence Gap: CK2-IN-8 Lacks Kinome-Wide Profiling Data Available for SGC-CK2-1 and CX-4945

CK2-IN-8 has no reported kinome-wide selectivity profiling, cellular target engagement data, or phosphoproteomic characterization [1]. The original study evaluated selectivity across only 7 protein kinases and reported considerable selectivity towards CK2 for the thienopyrimidine series as a class—not for compound 5c (CK2-IN-8) individually [1]. In contrast, SGC-CK2-1 has been profiled against 403 wild-type kinases (KINOMEscan, 1 μM) with only 11 hits [2], and CX-4945 has been evaluated by quantitative phosphoproteomics and kinome profiling, revealing that at 0.5 μM it inhibits only 7 of 238 kinases by >90% [3]. This absence of selectivity data for CK2-IN-8 represents a critical evidence gap: a compound with IC₅₀ >33 μM cannot be assumed to exhibit meaningful selectivity at the concentrations required to achieve even partial target engagement.

kinase selectivity off-target profiling chemical probe criteria evidence-based procurement

CK2-IN-8 Application Scenarios: Evidence-Anchored Procurement Use Cases


SAR Negative Control for Thienopyrimidine CK2 Inhibitor Lead Optimization

In medicinal chemistry programs optimizing thieno[2,3-d]pyrimidine-based CK2 inhibitors, CK2-IN-8 serves as a well-characterized low-potency anchor compound. With an IC₅₀ >33 μM—330-fold weaker than the series-leading compound 6a (IC₅₀ = 0.1 μM)—CK2-IN-8 provides a quantitative baseline against which the potency gains of novel 5-aryl-substituted derivatives can be measured [1]. This enables SAR teams to benchmark each synthetic iteration against a commercially available negative reference, reducing the need for custom synthesis of inactive controls.

Negative Control in CK2-Dependent Cellular Phenotypic Assays

When paired with a potent CK2 inhibitor such as CX-4945 (IC₅₀ = 1 nM) or SGC-CK2-1 (IC₅₀ = 16–36 nM) in cellular assays, CK2-IN-8 can function as a matched-chemotype negative control. At the same concentration where the active comparator achieves full CK2 target engagement and elicits a phenotypic response, CK2-IN-8 (IC₅₀ >33 μM) [1] is predicted to produce negligible CK2 inhibition, enabling researchers to attribute observed effects specifically to CK2 inhibition rather than to scaffold-related off-target activities. However, this application is constrained by the absence of kinome-wide selectivity data for CK2-IN-8: off-target effects at the tested concentration cannot be excluded [2].

Fragment-Based Drug Discovery Starting Point for CK2

With a molecular weight of 268.36 g/mol—23–44% lower than CX-4945 (349.77), SGC-CK2-1 (377.4), and DMAT (479.8)—CK2-IN-8 qualifies as a fragment-sized ligand [1]. The documented >330-fold potency gain achieved through 5-position aryl elaboration (compound 5c → 6a) provides a validated optimization vector [2]. FBDD groups can procure CK2-IN-8 as a low-affinity starting fragment and systematically explore substitution at the 5-position, the carboxylic acid side chain, and the thienopyrimidine core to engineer potency improvements while monitoring ligand efficiency metrics.

Chemical Scaffold Comparator for Patent Circumvention and IP Strategy

The thieno[2,3-d]pyrimidine scaffold of CK2-IN-8 is structurally distinct from the pyrazolo[1,5-a]pyrimidine core of SGC-CK2-1 and the naphthyridine scaffold of recently disclosed CK2 chemical probes [1][2]. For industrial research programs seeking to develop novel CK2 inhibitor intellectual property outside existing patent estates, CK2-IN-8 represents a commercially available entry point to the thienopyrimidine chemotype. Its carboxylic acid pharmacophoric requirement—a feature absent in pyrazolopyrimidine and naphthyridine classes—offers a chemically distinct starting point for lead generation campaigns targeting CK2 [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for CK2-IN-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.